1-(10H-PHENOTHIAZIN-10-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE
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Overview
Description
1-(10H-PHENOTHIAZIN-10-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of phenothiazines. Phenothiazines are known for their diverse biological activities, including antipsychotic and antiemetic properties. This particular compound features a unique structure that combines a triazinoindole moiety with a phenothiazine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10H-PHENOTHIAZIN-10-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE typically involves multiple steps. One common approach starts with the preparation of the triazinoindole intermediate, which is then coupled with a phenothiazine derivative. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the triazinoindole can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate aldehyde .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(10H-PHENOTHIAZIN-10-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
1-(10H-PHENOTHIAZIN-10-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(10H-PHENOTHIAZIN-10-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including apoptosis in cancer cells and modulation of neurotransmitter activity .
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
- N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides
Uniqueness
What sets 1-(10H-PHENOTHIAZIN-10-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE apart from similar compounds is its unique combination of a triazinoindole moiety with a phenothiazine core. This structural feature imparts distinct electronic and steric properties, enhancing its ability to interact with a wide range of biological targets. Additionally, the presence of the sulfanylacetyl group provides further opportunities for chemical modification and functionalization .
Properties
Molecular Formula |
C26H21N5OS2 |
---|---|
Molecular Weight |
483.6g/mol |
IUPAC Name |
1-phenothiazin-10-yl-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C26H21N5OS2/c1-2-15-30-18-10-4-3-9-17(18)24-25(30)27-26(29-28-24)33-16-23(32)31-19-11-5-7-13-21(19)34-22-14-8-6-12-20(22)31/h3-14H,2,15-16H2,1H3 |
InChI Key |
IGRAPGMAQNFUGG-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Origin of Product |
United States |
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